1-(Isocyano(tosyl)methyl)-3-nitrobenzene
Overview
Description
1-(Isocyano(tosyl)methyl)-3-nitrobenzene is a compound that features an isocyano group, a tosyl group, and a nitro group attached to a benzene ring
Mechanism of Action
Target of Action
Isocyanides, in general, have been found to exhibit potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are known to interact with metal atoms due to their strong coordinating properties .
Mode of Action
Isocyanides are known for their unusual reactivity in organic chemistry, which is attributed to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This unique reactivity allows isocyanides to undergo a variety of reactions, potentially leading to changes in their targets .
Biochemical Pathways
Isocyanides are known to interact with various biochemical pathways due to their strong coordinating properties
Pharmacokinetics
Isocyanides have been erroneously considered either too reactive or metabolically unstable by medicinal chemists
Result of Action
Isocyanides are known for their potent biological activity, including antibacterial, antifungal, antimalarial, antifouling, and antitumoral effects
Action Environment
Isocyanides are known to be reactive and potentially unstable
Preparation Methods
The synthesis of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene typically involves the reaction of 3-nitrobenzyl chloride with tosylmethyl isocyanide (TOSMIC) under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-(Isocyano(tosyl)methyl)-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions. Major products formed from these reactions include amino derivatives and heterocyclic compounds.
Scientific Research Applications
1-(Isocyano(tosyl)methyl)-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Comparison with Similar Compounds
1-(Isocyano(tosyl)methyl)-3-nitrobenzene can be compared with other similar compounds such as tosylmethyl isocyanide (TOSMIC) and 1-azido-2-(isocyano(tosyl)methyl)benzene. These compounds share similar functional groups but differ in their reactivity and applications. For instance, TOSMIC is widely used in multicomponent reactions and the synthesis of heterocycles, while 1-azido-2-(isocyano(tosyl)methyl)benzene is used in the synthesis of triazines .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-11-6-8-14(9-7-11)22(20,21)15(16-2)12-4-3-5-13(10-12)17(18)19/h3-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVLATNYQZFZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)[N+](=O)[O-])[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378050 | |
Record name | 1-(Isocyano(tosyl)methyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029104-25-3 | |
Record name | 1-(Isocyano(tosyl)methyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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